3-Chloro-2-fluorophenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluorophenyl chloroformate: is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, making it a versatile reagent in organic synthesis. Chloroformates are known for their reactivity and are commonly used in the preparation of various derivatives in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-fluorophenyl chloroformate typically involves the reaction of 3-Chloro-2-fluorophenol with phosgene (COCl₂). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Chloro-2-fluorophenol+Phosgene→3-Chloro-2-fluorophenyl chloroformate+HCl
Industrial Production Methods: On an industrial scale, the production of chloroformates, including this compound, involves similar reaction conditions but with enhanced safety measures due to the toxic nature of phosgene. The process is typically conducted in a closed system to prevent the release of phosgene gas into the environment.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluorophenyl chloroformate undergoes various types of chemical reactions, including:
-
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example:
3-Chloro-2-fluorophenyl chloroformate+Amine→Carbamate+HCl
3-Chloro-2-fluorophenyl chloroformate+Alcohol→Carbonate Ester+HCl
-
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Chloro-2-fluorophenol, carbon dioxide, and hydrochloric acid.
Common Reagents and Conditions:
Amines: Used in the formation of carbamates.
Alcohols: Used in the formation of carbonate esters.
Bases: Such as pyridine, used to neutralize HCl formed during reactions.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
3-Chloro-2-fluorophenol: Formed from hydrolysis.
Scientific Research Applications
Chemistry: 3-Chloro-2-fluorophenyl chloroformate is used as a reagent in organic synthesis for the preparation of various derivatives. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, it is used to modify biomolecules, such as proteins and peptides, by introducing protective groups or labels. This modification is crucial for studying the structure and function of biomolecules.
Industry: In the industrial sector, it is used in the production of polymers and other materials. Its reactivity makes it a valuable intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorophenyl chloroformate involves nucleophilic substitution reactions. The chloroformate group (–OCOCl) is highly reactive and can be attacked by nucleophiles such as amines and alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release HCl and form the desired product.
Comparison with Similar Compounds
Methyl Chloroformate: Similar in reactivity but lacks the fluorine and chlorine substituents on the phenyl ring.
Ethyl Chloroformate: Similar to methyl chloroformate but with an ethyl group instead of a methyl group.
Phenyl Chloroformate: Similar structure but without the fluorine and chlorine substituents.
Uniqueness: 3-Chloro-2-fluorophenyl chloroformate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Biological Activity
3-Chloro-2-fluorophenyl chloroformate is an organic compound belonging to the chloroformate class, characterized by its unique molecular structure that includes both chlorine and fluorine substituents. This compound is notable for its reactivity and potential applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and biochemical applications.
The molecular formula of this compound is C7H3Cl2FO2. The presence of halogen atoms enhances its electrophilic properties, making it a valuable reagent for various chemical reactions, particularly those involving nucleophiles.
Chloroformates, including this compound, generally react with nucleophiles such as amines and alcohols. The mechanism can be described as follows:
- Nucleophilic Attack : The nucleophile attacks the carbonyl carbon of the chloroformate group.
- Tetrahedral Intermediate Formation : This leads to the formation of a tetrahedral intermediate.
- Elimination : The intermediate collapses, releasing hydrogen chloride and forming the desired product.
This reaction pathway highlights the compound's potential for modifying biomolecules, which is essential for drug development and biochemical studies.
Biological Activity
The biological activity of this compound has not been extensively documented in literature; however, compounds within the chloroformate class are often evaluated for various biological activities, including:
- Antibacterial Properties : Some chloroformates exhibit antibacterial effects due to their ability to modify proteins and enzymes.
- Anticancer Activity : Research indicates that similar compounds may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines.
- Enzyme Inhibition : The electrophilic nature of chloroformates allows them to act as enzyme inhibitors, which can be useful in therapeutic applications.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | Growth Percentage (GP) |
---|---|---|
Compound A (4-bromo substitution) | MCF7 (Breast cancer) | 84.87% |
Compound B (4-fluoro substitution) | EKVX (NSCLC) | 89.44% |
Compound C (2-chloro substitution) | CAKI-1 (Renal cancer) | 82.30% |
Table 2: Reactivity of Chloroformates with Nucleophiles
Nucleophile | Reaction Rate (s−1) |
---|---|
Amine | Fast |
Alcohol | Moderate |
Thiol | Slow |
Properties
Molecular Formula |
C7H3Cl2FO2 |
---|---|
Molecular Weight |
209.00 g/mol |
IUPAC Name |
(3-chloro-2-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-2-1-3-5(6(4)10)12-7(9)11/h1-3H |
InChI Key |
SSAXMSNDUGHRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.